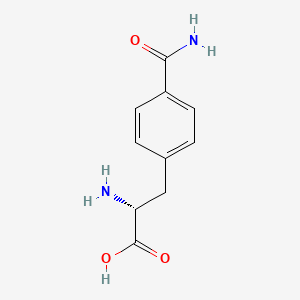

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid

Vue d'ensemble

Description

®-2-Amino-3-(4-carbamoylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a carbamoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected amino acid derivative.

Protection and Deprotection: The amino and carboxyl groups are often protected using suitable protecting groups to prevent unwanted reactions during the synthesis.

Coupling Reaction: The protected amino acid is then coupled with a phenyl ring substituted with a carbamoyl group using coupling reagents like carbodiimides.

Deprotection: The protecting groups are removed to yield the final product, ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

®-2-Amino-3-(4-carbamoylphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The phenyl ring and carbamoyl group contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(S)-2-Amino-3-(4-carbamoylphenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.

2-Amino-3-(4-carbamoylphenyl)propanoic acid: The racemic mixture containing both ® and (S) enantiomers.

2-Amino-3-(4-nitrophenyl)propanoic acid: A similar compound with a nitro group instead of a carbamoyl group.

Uniqueness: ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the carbamoyl group also distinguishes it from other similar compounds, providing unique chemical and physical properties.

Activité Biologique

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid is a compound of significant interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino Group : Contributes to hydrogen bonding.

- Carbamoyl Group : Enhances binding affinity to biological targets.

- Phenyl Ring : Provides hydrophobic interactions that influence receptor binding.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxyl groups facilitate ionic interactions, while the phenyl ring and carbamoyl group enhance the compound's binding specificity and affinity for various receptors.

1. Pharmacological Applications

Research indicates that this compound may serve as a precursor for developing novel opioid antagonists. This could lead to safer pain management solutions by modulating opioid receptor activity without the associated risks of traditional opioids.

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity, particularly in modulating neural pathways. For instance, certain analogs have shown promising results in binding affinity tests against EP1-4 receptors, indicating potential applications in treating inflammatory conditions .

3. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that structural modifications can significantly impact their efficacy against various pathogens. For example, certain derivatives showed modest antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparison of Structural Analogues

The following table illustrates the structural variations among related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Carbamoyl group at para position | Potentially different receptor interactions |

| (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | Carbamoyl group at meta position | Variation in biological activity due to isomerism |

| (R)-2-Amino-3-(2-fluorophenyl)propanoic acid | Fluorine substitution | Enhanced lipophilicity and altered pharmacokinetics |

Summary of In Vivo Efficacy Studies

A summary of in vivo studies on related compounds highlights their pharmacokinetic profiles and therapeutic potential:

Case Study 1: Opioid Antagonist Development

A study focused on the synthesis of this compound analogs revealed their potential as opioid receptor antagonists. The analogs were evaluated for their ability to bind to opioid receptors in vitro, with promising results suggesting a pathway for safer analgesics.

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial derivatives indicated that modifications to the phenyl ring could enhance activity against specific bacterial strains. For example, compounds with halogen substitutions exhibited increased potency compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-carbamoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVAXCWACWDNIQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428043 | |

| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217609-39-6 | |

| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.